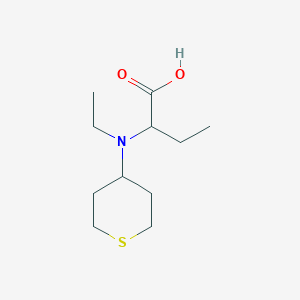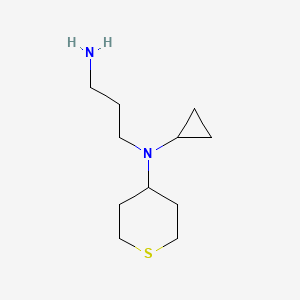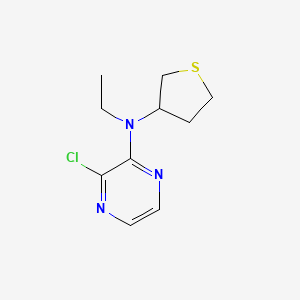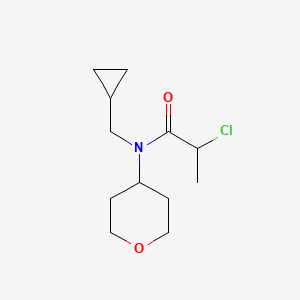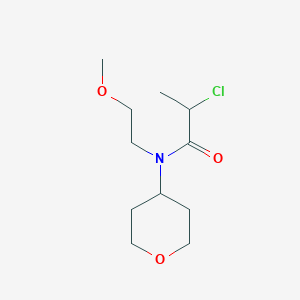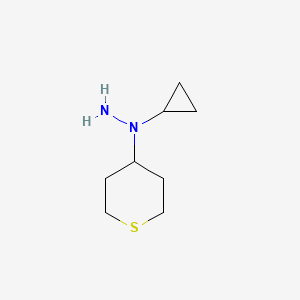
2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Vue d'ensemble
Description
2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid (2-ETNA) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods, and is an analog of the neurotransmitter acetylcholine. 2-ETNA has been found to have a variety of biochemical and physiological effects and has been studied for its potential use in lab experiments.
Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility . The ethyl(tetrahydrothiophen-3-yl)amino group in the compound could potentially enhance the semiconductor properties by improving the stability and conductivity of the semiconductor material.
OLED Materials
In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules contribute significantly. They are incorporated into the OLED structure to improve the efficiency and lifetime of the diodes . The specific structure of “2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid” may be explored for its electroluminescent properties, potentially leading to new, more efficient OLED materials.
Anticancer Agents
Thiophene derivatives exhibit pharmacological properties, including anticancer activity . The compound could be investigated for its efficacy in inhibiting cancer cell growth or inducing apoptosis in cancerous cells, making it a candidate for developing new anticancer drugs.
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds are well-documented . “2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid” could be synthesized and tested as a nonsteroidal anti-inflammatory drug (NSAID), potentially offering a new therapeutic option for treating inflammation-related conditions.
Antimicrobial Activity
Thiophene derivatives are known to possess antimicrobial properties . This compound could be part of a study to develop new antimicrobial agents that combat resistant strains of bacteria or fungi, addressing the growing concern of antibiotic resistance.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be applied in coatings or added to materials to prevent corrosion, thereby extending the life of industrial machinery and infrastructure.
Propriétés
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-14(9-5-7-17-8-9)11-10(12(15)16)4-3-6-13-11/h3-4,6,9H,2,5,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHHEUSHYEKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





